5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine
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Overview
Description
5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . It is a useful building block in organic synthesis, particularly in the field of proteomics research . The compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines . The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like 2-propanol at elevated temperatures (around 170°C) under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Phenylfuro[2,3-d]pyrimidin-4-amine: Similar in structure but with a phenyl group at the 6-position.
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Contains a thieno ring instead of a furan ring.
2,6-Dichloro-4,8-di(1-piperidinyl)pyrimido[5,4-d]pyrimidine: Features a pyrimido ring system with dichloro and piperidinyl substitutions.
Uniqueness
5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine is unique due to its fused furan-pyrimidine ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
5,6-dihydrofuro[2,3-d]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6-8-3-4-1-2-10-5(4)9-6/h3H,1-2H2,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTQSMMWWKODFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC(=NC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599225 |
Source
|
Record name | 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88513-35-3 |
Source
|
Record name | 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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